2-amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
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Overview
Description
1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(1H-indazol-6-yl)- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrroloquinoxaline core and an indazole moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(1H-indazol-6-yl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate anilines with quinoxaline derivatives, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(1H-indazol-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(1H-indazol-6-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(1H-indazol-6-yl)- involves its interaction with molecular targets such as kinases and other enzymes. It acts as a kinase inhibitor, disrupting key signaling pathways involved in cell proliferation and survival. This inhibition leads to the downregulation of oncogenes and other critical proteins, ultimately resulting in the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Uniqueness
1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(1H-indazol-6-yl)- stands out due to its unique combination of a pyrroloquinoxaline core and an indazole moiety. This structural feature imparts distinct biological activities and enhances its potential as a therapeutic agent compared to other similar compounds.
Properties
CAS No. |
728924-42-3 |
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Molecular Formula |
C18H11N7 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-amino-1-(1H-indazol-6-yl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
InChI |
InChI=1S/C18H11N7/c19-8-12-16-18(23-14-4-2-1-3-13(14)22-16)25(17(12)20)11-6-5-10-9-21-24-15(10)7-11/h1-7,9H,20H2,(H,21,24) |
InChI Key |
CDMQAUXDGQTHOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC5=C(C=C4)C=NN5)N)C#N |
Origin of Product |
United States |
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